

An In-depth Technical Guide to the Mavacoxibd4 Certificate of Analysis

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Compound of Interest		
Compound Name:	Mavacoxib-d4	
Cat. No.:	B12415493	Get Quote

Introduction: Mavacoxib-d4 is the deuterium-labeled version of Mavacoxib, a selective cyclooxygenase-2 (COX-2) inhibitor and long-acting non-steroidal anti-inflammatory drug (NSAID).[1][2] In research and drug development, stable isotope-labeled compounds like Mavacoxib-d4 are crucial, primarily serving as internal standards for quantitative analysis by mass spectrometry.[2][3] This ensures accurate measurement of the unlabeled drug in biological samples. A Certificate of Analysis (CoA) is a critical quality control document that accompanies a chemical standard. It provides a comprehensive summary of the analytical tests performed on a specific batch, confirming its identity, purity, and other key characteristics. This guide will explain the typical components of a Mavacoxib-d4 CoA, detail the experimental methods used, and illustrate relevant biological and analytical workflows.

Interpreting the Certificate of Analysis: A Component-by-Component Review

A Certificate of Analysis for a high-purity standard like **Mavacoxib-d4** provides assurance of its quality and suitability for quantitative research. Below is a summary of the data typically presented.

Quantitative Data Summary

The following table represents the kind of quantitative data found on a typical **Mavacoxib-d4** CoA.



Test Parameter	Method	Specification	Typical Result
Identity			
¹H NMR	NMR Spectroscopy	Conforms to structure	Conforms
Mass Spectrum	Mass Spectrometry	Conforms to structure	Conforms
Purity & Impurities			
Purity	HPLC	≥ 98.0%	99.5%
Isotopic Purity	Mass Spectrometry	≥ 99 atom % D	99.6 atom % D
Physical Properties			
Appearance	Visual Inspection	White to Off-White Solid	Off-White Solid
Molecular Formula	-	C16H7D4F4N3O2S	C16H7D4F4N3O2S
Molecular Weight	-	389.36 g/mol	389.36 g/mol

Experimental Protocols

Detailed methodologies are essential for understanding and reproducing the data presented on a CoA. The following sections describe the protocols for the key analytical techniques used to certify **Mavacoxib-d4**.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone technique for determining the purity of a substance by separating it from any potential impurities.

• Principle: The sample is dissolved in a solvent and injected into a high-pressure liquid stream (mobile phase) that flows through a column packed with a stationary phase. Different components in the sample interact differently with the stationary phase, causing them to travel through the column at different speeds and elute at different times. A detector measures the components as they exit the column, generating a chromatogram. The area of the main peak relative to the total area of all peaks is used to calculate purity.



- Typical Instrumentation:
 - HPLC System (e.g., Agilent 1200 series, Shimadzu Nexera X2)[4][5]
 - Column: C8 or C18 reversed-phase column (e.g., Phenomenex Luna C8(2))[5]
 - Mobile Phase: A gradient of an aqueous buffer (e.g., 0.01 M ammonium formate) and an organic solvent (e.g., acetonitrile/methanol mixture).[4]
 - Detector: UV-Vis or Diode Array Detector (DAD).
- Sample Preparation: A known concentration of Mavacoxib-d4 is accurately weighed and
 dissolved in a suitable solvent, such as acetonitrile or methanol, to prepare a stock solution.
 This is further diluted to a working concentration for injection.
- Data Analysis: The purity is calculated as the percentage of the area of the Mavacoxib-d4
 peak relative to the sum of the areas of all detected peaks in the chromatogram.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry is used to confirm the molecular weight and structure of the compound and to determine its isotopic enrichment.

- Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. For identity, the
 experimentally measured molecular weight is compared to the theoretical weight. For
 isotopic purity, the relative intensities of the mass signals corresponding to the deuterated
 and non-deuterated forms are compared.
- Typical Instrumentation:
 - Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system (e.g., Sciex QTrap 5500).[4][5]
 - Ionization Source: Electrospray Ionization (ESI), typically in positive or negative mode depending on the analyte.
- · Protocol for Identity:



- The sample is introduced into the mass spectrometer, typically after separation by LC.
- The molecules are ionized in the ESI source.
- The mass analyzer measures the m/z of the parent ion. For Mavacoxib-d4, this would correspond to [M+H]⁺ or [M-H]⁻ of 389.36.
- The parent ion can be fragmented to produce a characteristic pattern of daughter ions,
 which serves as a structural fingerprint.
- Protocol for Isotopic Purity:
 - The analysis focuses on the mass signals for Mavacoxib-d4 and any residual nondeuterated Mavacoxib (unlabeled CAS 170569-88-7).[2][6]
 - The relative abundance of the ion corresponding to Mavacoxib-d4 is compared to the ion corresponding to unlabeled Mavacoxib.
 - The isotopic purity (atom % D) is calculated based on these relative abundances, confirming that the vast majority of the molecules are the desired deuterated form.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides detailed information about the chemical structure of a molecule, confirming the arrangement of atoms and the position of the deuterium labels.

- Principle: NMR exploits the magnetic properties of atomic nuclei. When placed in a strong
 magnetic field, nuclei absorb and re-emit electromagnetic radiation at specific frequencies.
 The resulting spectrum provides information about the chemical environment of each
 nucleus, allowing for complete structural elucidation.
- Typical Instrumentation:
 - NMR Spectrometer (e.g., 400 MHz or higher).
 - Benchtop ¹⁹F NMR has also been utilized in the synthesis of Mavacoxib. [7][8]

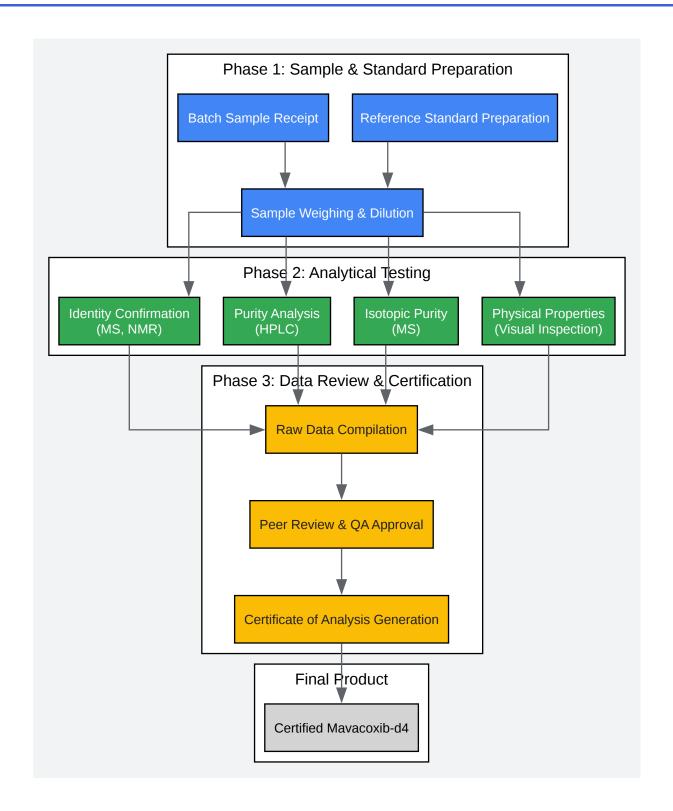


- Protocol for ¹H NMR:
 - The Mavacoxib-d4 sample is dissolved in a deuterated solvent (e.g., DMSO-d6, Chloroform-d).
 - A ¹H NMR spectrum is acquired.
 - The chemical shifts, integration values, and splitting patterns of the peaks are analyzed.
 - For Mavacoxib-d4, the signals corresponding to the protons on the deuterated phenyl ring
 will be absent or significantly reduced, confirming the location of the deuterium labels. The
 rest of the spectrum should match the known structure of Mavacoxib.

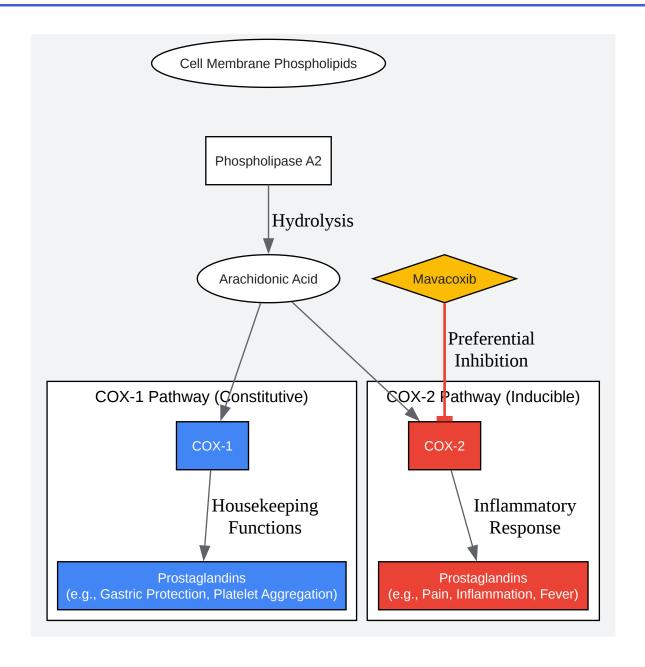
Mandatory Visualizations Logical Workflow for Certificate of Analysis Generation

The following diagram illustrates the typical workflow from receiving a sample to generating the final Certificate of Analysis.









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